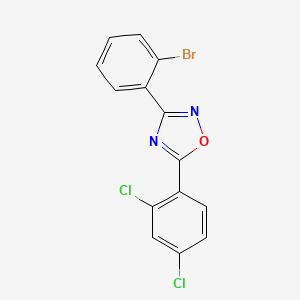

3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

Description

Structural and Electronic Properties of 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole heterocyclic system exhibits unique structural and electronic characteristics that distinguish it from other five-membered heterocycles and contribute to its utility in various chemical applications. The fundamental structure consists of a five-membered ring containing two nitrogen atoms at positions 2 and 4, and one oxygen atom at position 1, creating an asymmetric arrangement that influences both electronic distribution and molecular reactivity patterns. Research has demonstrated that 1,2,4-oxadiazole possesses significantly reduced aromaticity compared to other heterocyclic systems, with aromatic indices of I₅ = 39 or Iₐ = 48, placing it among the least aromatic five-membered heterocycles. This reduced aromatic character stems from the presence of the labile oxygen-nitrogen bond and the overall electronic structure of the ring system, which creates a tendency toward rearrangement into more stable heterocyclic configurations.

The electronic properties of 1,2,4-oxadiazole derivatives are characterized by distinct molecular orbital distributions and frontier molecular orbital energies that significantly influence chemical reactivity and biological activity. Computational studies using density functional theory methods have revealed that in substituted 1,2,4-oxadiazole compounds, the highest occupied molecular orbital typically localizes on substituent groups, while the lowest unoccupied molecular orbital distributes across the oxadiazole ring and adjacent aromatic systems. The energy gap between these frontier molecular orbitals varies considerably based on substituent electronic properties, with electron-withdrawing groups generally decreasing the energy gap and electron-donating groups increasing it. These electronic characteristics directly correlate with chemical hardness values, electrophilicity indices, and overall molecular reactivity patterns.

The stability relationships among oxadiazole isomers provide important context for understanding the 1,2,4-oxadiazole system. Free energy calculations have established that among the four possible oxadiazole isomers (1,3,4; 1,2,3; 1,2,4; and 1,2,5), the 1,3,4-isomer exhibits the highest stability with zero free energy, while 1,2,4-oxadiazole demonstrates intermediate stability with 8.64 kilocalories per mole. The stability order follows the sequence 1,3,4 > 1,2,4 > 1,2,3 > 1,2,5, with the 1,2,3-oxadiazole isomer existing primarily as an unstable diazoketone tautomer due to structural instability. This stability relationship explains why 1,3,4 and 1,2,4 isomers predominate in medicinal chemistry applications and synthetic organic chemistry.

Chemical reactivity patterns of 1,2,4-oxadiazole derivatives arise from several key structural features that create multiple reactive sites within the molecule. The electrophilic character of carbon atoms at positions 3 and 5 makes these sites susceptible to nucleophilic attack, with the reactivity enhanced by electron-withdrawing substituents. The nitrogen atom at position 4 exhibits nucleophilic or weakly basic character similar to pyridine, while the nitrogen at position 2 displays ambiphilic behavior capable of both nucleophilic and electrophilic interactions. The ring oxygen functions as an effective internal leaving group, facilitating various rearrangement reactions and ring-opening processes. Additionally, the presence of substituent side chains can participate in intramolecular rearrangements, creating complex reaction pathways that distinguish 1,2,4-oxadiazole chemistry from other heterocyclic systems.

Table 1: Electronic Properties and Stability Data for 1,2,4-Oxadiazole Systems

Role of Halogen-Substituted Aryl Groups in Heterocyclic Systems

Halogen substitution in aromatic systems attached to 1,2,4-oxadiazole cores creates profound electronic modifications that influence molecular properties, reactivity patterns, and intermolecular interactions. The electronic effects of halogen substituents operate through both inductive and resonance mechanisms, with the relative importance of each effect varying significantly among different halogen atoms and their positioning on aromatic rings. Bromine and chlorine atoms, specifically relevant to 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole, exhibit similar electronic behavior patterns but with quantitatively different magnitudes of effect.

The inductive effects of halogen substituents result from their high electronegativity, which withdraws electron density from aromatic carbon atoms through sigma bonds. Hammett substituent constants provide quantitative measures of these electronic effects, with chlorine exhibiting meta and para values of 0.37 and 0.23 respectively, while bromine shows similar values of 0.39 and 0.23. These positive values indicate electron-withdrawing character, which increases the electrophilicity of aromatic systems and influences the reactivity of attached heterocyclic rings. The similarity between chlorine and bromine Hammett constants reflects their comparable electronegativities and inductive effects, though subtle differences in polarizability and atomic size create distinct chemical behaviors.

Resonance effects of halogen substituents operate through different mechanisms compared to inductive effects, involving the donation of non-bonding electron pairs from halogen atoms into aromatic pi systems. This resonance donation (+M effect) partially counteracts the electron-withdrawing inductive effect (-I effect), creating complex electronic behavior patterns that depend on substitution position and molecular context. Fluorine demonstrates the strongest resonance donation due to optimal orbital overlap between fluorine 2p orbitals and aromatic carbon 2p orbitals, while heavier halogens show progressively weaker resonance effects due to poorer orbital overlap involving 3p and higher orbitals. For chlorine and bromine specifically, the resonance donation is sufficient to make these substituents ortho/para directing in electrophilic aromatic substitution reactions, despite their overall deactivating influence on aromatic reactivity.

The positional effects of halogen substitution create distinct electronic environments that significantly influence heterocyclic properties and biological activities. Research on halogen-substituted 1,2,4-oxadiazole derivatives has demonstrated that substituent position dramatically affects molecular properties and biological activities. In studies of aryl-oxadiazole systems, compounds with halogen substituents at different positions exhibited varied inhibitory activities against biological targets, with specific position-activity relationships emerging from systematic structure-activity studies. For example, compounds bearing hydroxyl groups at para positions of phenyl rings showed superior biological activities compared to those with nitro or bulky substituents, while the specific positioning of halogen atoms influenced the overall molecular electrostatic potential distribution.

The influence of multiple halogen substitution, as exemplified in this compound, creates cumulative electronic effects that extend beyond simple additive contributions from individual substituents. The presence of bromine at the ortho position of one phenyl ring and chlorine atoms at both ortho and para positions of the second phenyl ring generates a complex electronic environment with multiple sites of electron withdrawal and specific steric constraints. This substitution pattern influences not only the electronic properties of the individual aromatic rings but also the overall molecular dipole moment, intermolecular interaction patterns, and potential for specific binding interactions with biological targets or other molecular systems.

Table 2: Hammett Constants and Electronic Effects for Relevant Halogen Substituents

| Halogen | σ meta | σ para | Electronegativity | Inductive Effect | Resonance Effect |

|---|---|---|---|---|---|

| Fluorine | 0.34 | 0.06 | 4.0 | Strong (-I) | Strong (+M) |

| Chlorine | 0.37 | 0.23 | 3.0 | Moderate (-I) | Moderate (+M) |

| Bromine | 0.39 | 0.23 | 2.8 | Moderate (-I) | Moderate (+M) |

| Iodine | 0.35 | 0.18 | 2.5 | Weak (-I) | Weak (+M) |

The thermal and photochemical reactivity of halogen-substituted 1,2,4-oxadiazole derivatives reflects the combined influence of the heterocyclic core properties and halogen substituent effects. The reduced aromaticity of the oxadiazole ring makes these compounds susceptible to various rearrangement reactions, including thermal Boulton-Katritzky rearrangements and photochemical transformations. Halogen substituents can influence these reaction pathways by modifying the electronic character of aromatic rings and altering the relative stabilities of potential reaction intermediates. The electron-withdrawing nature of halogen atoms generally stabilizes anionic intermediates while destabilizing cationic species, creating specific reactivity patterns that can be exploited in synthetic applications or that must be considered in stability assessments.

Table 3: Electronic Properties of this compound

| Property | Value | Method | Structural Feature |

|---|---|---|---|

| Molecular Formula | C₁₄H₇BrCl₂N₂O | Experimental | Complete structure |

| Molecular Weight | 370.0 g/mol | Calculated | Sum of atomic masses |

| Halogen Count | 3 (1 Br, 2 Cl) | Structural analysis | Substituent pattern |

| Aromatic Rings | 2 | Structural analysis | Phenyl substituents |

| Heterocyclic Ring | 1 (1,2,4-oxadiazole) | Structural analysis | Core structure |

| Asymmetric Centers | 0 | Structural analysis | Planar geometry |

Properties

IUPAC Name |

3-(2-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrCl2N2O/c15-11-4-2-1-3-9(11)13-18-14(20-19-13)10-6-5-8(16)7-12(10)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJONQGCEQKHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650342 | |

| Record name | 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-26-3 | |

| Record name | 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Tandem Synthesis

A notable method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves a one-pot tandem reaction starting from benzyl halides and amidoximes. This method utilizes dimethyl sulfoxide (DMSO) as a solvent and potassium carbonate (K₂CO₃) as a base.

-

- Benzyl bromide (or other halides) is reacted with DMSO and K₂CO₃ at elevated temperatures (around 110 °C) to generate the corresponding aldehyde via Kornblum oxidation.

- The aldehyde then undergoes condensation with amidoxime to form the desired oxadiazole.

Multi-Step Synthesis

Another approach involves a multi-step synthesis that includes the following steps:

-

- The initial step can involve the conversion of appropriate carbonyl compounds (like 2-bromobenzaldehyde) to amidoximes using hydroxylamine hydrochloride in an ethanol medium.

-

- N-chlorosuccinimide is used to chlorinate the resulting amidoxime under mild conditions.

-

- The chlorinated amidoxime is treated with potassium phosphate and oxygen in DMF at elevated temperatures to yield the final oxadiazole product.

- Yields : This method has shown variable yields depending on the specific reaction conditions employed.

Alternative Methods

Recent studies have explored other synthetic routes that utilize different starting materials or conditions:

-

- A novel approach involves grinding solid reactants together to promote reaction under solvent-free conditions, potentially leading to higher yields and reduced environmental impact.

The following table summarizes the key aspects of each preparation method discussed:

| Method | Steps Involved | Yields (%) | Conditions | Advantages |

|---|---|---|---|---|

| One-Pot Tandem Synthesis | Kornblum oxidation + condensation with amidoxime | 73–82% | DMSO, K₂CO₃ at 110 °C | Simple procedure, high yield |

| Multi-Step Synthesis | Amidoxime formation + chlorination + cyclization | Variable | DMF, varied temperatures | Versatile starting materials |

| Mechanochemical Synthesis | Grinding solid reactants | Potentially high | Solvent-free | Environmentally friendly |

| Vilsmeier Activation | Carboxylic acid activation + cyclization | 61–93% | Vilsmeier reagents | Simple purification |

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms on the phenyl rings undergo nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions.

Bromine Substitution

The bromine at the 2-position of the phenyl ring is highly reactive due to its meta-directing nature. Common reagents and outcomes include:

Chlorine Substitution

The chlorine atoms at the 2,4-dichlorophenyl group are less reactive but can undergo substitution under harsh conditions:

| Reagent | Conditions | Product Formed | Reference |

|---|---|---|---|

| NaOH (10% aq.) | Ethanol, reflux, 48 hr | Hydroxyl or alkoxy derivatives | |

| Grignard reagents | THF, 0°C to RT | Alkyl/aryl-substituted analogs |

Oxidation and Reduction Reactions

The oxadiazole ring exhibits redox activity.

Oxidation

Controlled oxidation modifies the ring’s electronic properties:

\text{C}_{14}\text{H}_{7}\text{BrCl}_{2}\text{N}_{2}\text{O}\xrightarrow[\text{H}_2\text{O}_2,\text{AcOH}]{\text{Room Temp}}\text{C}_{14}\text{H}_{7}\text{BrCl}_{2}\text{N}_{2}\text{O}_{2}\(\text{N oxide})

Conditions: Hydrogen peroxide (30%) in acetic acid, 24 hr.

Outcome: Formation of an N-oxide derivative with enhanced polarity .

Reduction

The oxadiazole ring can be reduced to open the heterocycle:

\text{C}_{14}\text{H}_{7}\text{BrCl}_{2}\text{N}_{2}\text{O}\xrightarrow[\text{LiAlH}_4]{\text{THF 0 C}}\text{C}_{14}\text{H}_{9}\text{BrCl}_{2}\text{N}_{2}\text{O}\(\text{dihydro derivative})

Outcome: Ring-opening to form a dihydro intermediate, which can further react .

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in cycloadditions or rearrangements:

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Diels-Alder Cycloaddition | Maleic anhydride, 150°C | Fused bicyclic adducts | |

| Acid-Catalyzed Hydrolysis | HCl (conc.), reflux | Carboxylic acid and amidoxime |

Biological Activity-Related Transformations

The compound’s derivatives are explored for pharmacological applications:

| Derivative Type | Synthetic Route | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Anticancer | Pd-catalyzed Suzuki coupling | 0.11–48.37 µM (vs. HCT-116, PC-3) | |

| Antimicrobial | SNAr with thiols | MIC: 8–32 µg/mL (vs. S. aureus) |

Table 1: Substitution Reactivity Comparison

| Position | Halogen | Relative Reactivity | Preferred Reagents |

|---|---|---|---|

| 2-Bromo | Br | High | NaN₃, CuI/amines |

| 2,4-Dichloro | Cl | Moderate | NaOH, Grignard |

Scientific Research Applications

Structure

The structural characteristics of this compound include a bromophenyl and a dichlorophenyl group attached to the oxadiazole ring. This configuration is crucial for its biological activity.

Antibacterial Activity

Research indicates that derivatives of oxadiazole exhibit significant antibacterial properties. A study evaluated various oxadiazole derivatives against Gram-positive and Gram-negative bacteria using the disc diffusion method. The findings revealed that compounds with electron-withdrawing groups demonstrated enhanced antibacterial activity compared to those with electron-donating substituents .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | Moderate | High |

| Fluconazole (Standard) | High | Moderate |

Antifungal Activity

The compound was also tested for antifungal efficacy against Candida albicans and showed promising results. The oxadiazole derivatives were synthesized and evaluated for their antifungal activity, indicating that structural modifications could lead to improved efficacy .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. A series of 1,3,4-oxadiazoles were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Molecular docking studies suggested that these compounds could effectively bind to the active site of COX-2, offering a basis for further drug development .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively studied. Compounds similar to this compound have been shown to inhibit cancer cell growth in vitro. For instance, certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including pancreatic and melanoma cells .

| Study | Cell Line Tested | IC50 Value |

|---|---|---|

| Study A | PANC-1 (Pancreatic) | 0.75 µM |

| Study B | SK-MEL-2 (Melanoma) | 0.89 µM |

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a study published by Chikhalia et al., a new series of substituted oxadiazoles were synthesized and tested for their antimicrobial activity against various pathogens. The results indicated that the presence of halogen substituents significantly increased the antibacterial potency of the compounds .

Case Study 2: Anti-inflammatory Mechanism Investigation

A comprehensive study explored the anti-inflammatory mechanisms of newly synthesized oxadiazole derivatives through in vitro assays targeting COX-2 inhibition. The results demonstrated that specific structural features were integral to enhancing anti-inflammatory effects, paving the way for potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromophenyl and dichlorophenyl groups may enhance its binding affinity to certain enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Unique Features of the Target Compound

Halogen Synergy : The ortho -bromine and para -chlorine substituents create a polarized electronic environment, enhancing reactivity in cross-coupling and NAS reactions .

Bioactivity Profile : Dual halogenation broadens biological targets, enabling simultaneous antimicrobial and anticancer effects .

Stability: The 2,4-dichlorophenyl group confers resistance to metabolic degradation, improving pharmacokinetics compared to monosubstituted analogs .

Biological Activity

The compound 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The unique structural characteristics of oxadiazoles contribute to their potential as therapeutic agents against various diseases. This article explores the biological activity of this specific compound, including its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a five-membered oxadiazole ring substituted with bromine and dichlorophenyl groups, which are crucial for its biological activity.

Synthesis

Synthesis methods for oxadiazole derivatives often involve cyclization reactions between hydrazones and carboxylic acids or other electrophiles. The specific synthetic route for this compound typically includes:

- Formation of Hydrazone : Reaction of appropriate aldehydes with hydrazine derivatives.

- Cyclization : Treatment with acylating agents to form the oxadiazole ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These values indicate that the compound exhibits promising anticancer properties comparable to established chemotherapeutics .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

This data suggests that the compound possesses significant antibacterial activity .

The biological activity of oxadiazoles is often attributed to their ability to interact with key cellular targets such as enzymes involved in cell proliferation and survival. For instance:

- Inhibition of Enzymes : Oxadiazoles have been shown to inhibit cyclooxygenases (COX), which play a role in inflammation and cancer progression.

- DNA Interaction : Some studies suggest that these compounds may intercalate into DNA or inhibit topoisomerases, disrupting replication in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles can be significantly influenced by their substituents. For example:

- Electron-Withdrawing Groups : Substituents like chlorine enhance antimicrobial properties.

- Electron-Donating Groups : Methoxy groups can improve anticancer efficacy by enhancing solubility and bioavailability .

Case Studies

Several case studies have demonstrated the effectiveness of oxadiazole derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A study involving a series of oxadiazole derivatives showed that modifications at the para position significantly increased cytotoxicity against breast cancer cell lines.

- Antimicrobial Testing : In a comparative study against standard antibiotics, oxadiazole derivatives exhibited superior activity against resistant bacterial strains, highlighting their potential as alternative therapeutic agents .

Q & A

Basic Question

- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and dihedral angles between aromatic rings (e.g., 9.5° twist between oxadiazole and 2-bromophenyl groups) .

- Spectroscopy : Confirm functional groups via FTIR (C=N stretch at ~1602 cm⁻¹) and NMR (¹H/¹³C shifts for halogenated aryl protons at δ 7.2–8.1 ppm) .

What in vitro assays are used to evaluate its biological activity?

Basic Question

- Antimicrobial Activity : Serial dilution assays against Staphylococcus aureus (MIC ≤ 25 µg/mL) and Candida albicans .

- Anticancer Screening : Flow cytometry to assess apoptosis induction (e.g., G1-phase arrest in T47D breast cancer cells) and caspase-3 activation .

How does substituent variation impact biological activity?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

- Halogen Positioning : 2,4-Dichlorophenyl at position 5 enhances apoptosis induction compared to 3,4-dichloro analogs due to improved hydrophobic interactions with TIP47 .

- Alkyl Chain Length : Longer alkylthio chains (e.g., decyl) at position 3 increase antifungal activity (e.g., MIC reduction from 50 µg/mL to 12.5 µg/mL) .

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to simulate binding to targets like MAO-A/B or IGF II receptor .

How is crystallographic data interpreted to resolve structural ambiguities?

Advanced Research Question

- Dihedral Angle Analysis : A <10° dihedral angle between oxadiazole and aryl rings suggests minimal steric hindrance, favoring planar conformations for target binding .

- Intermolecular Interactions : C-H···Cl hydrogen bonds (2.85–3.10 Å) stabilize crystal packing, which can influence solubility and bioavailability .

How can contradictory biological data across studies be resolved?

Advanced Research Question

- Comparative Assays : Re-test compounds under standardized conditions (e.g., fixed cell lines, identical nutrient media) to isolate variables .

- Metabolic Profiling : Use LC-MS to identify metabolites that may deactivate the compound in certain cell lines .

What mechanistic insights exist for its apoptosis-inducing effects?

Advanced Research Question

- Target Identification : Photoaffinity labeling identified TIP47 (IGF II receptor binding protein) as a primary target, confirmed via siRNA knockdown assays .

- Pathway Analysis : Western blotting reveals upregulation of pro-apoptotic Bax and downregulation of Bcl-2 in treated cells .

What challenges arise in purifying this compound?

Advanced Research Question

- Byproduct Formation : Trace impurities from incomplete cyclization (e.g., unreacted amidoximes) require silica gel chromatography with gradient elution (hexane:ethyl acetate, 3:1 → 1:1) .

- Solvent Selection : Dichloromethane recrystallization optimizes yield (76%) but may co-precipitate dimeric byproducts; monitor via TLC .

How is MAO inhibition potency evaluated?

Advanced Research Question

- Enzyme Assays : Recombinant human MAO-A/B incubated with kynuramine substrate; measure fluorescence (λ_ex = 310 nm, λ_em = 400 nm) to quantify inhibition (IC₅₀ ≤ 10 µM for MAO-B) .

What are the advantages of microwave-assisted synthesis?

Advanced Research Question

- Efficiency : Reduces reaction time from 24 hours (conventional heating) to 45 minutes with 20% higher yield .

- Scalability : Maintain consistent pressure (14.4 bar) and temperature (150°C) to prevent decomposition of heat-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.